N-Fmoc-6-fluoro-D-tryptophan

Description

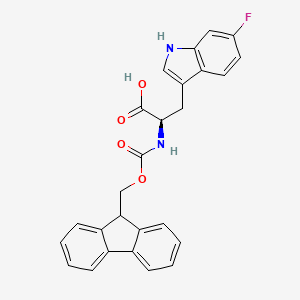

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQAUDMHOJUTJL-XMMPIXPASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C=CC(=C5)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for N Fmoc 6 Fluoro D Tryptophan

Specific Synthetic Routes to 6-fluoro-D-tryptophan

The synthesis of 6-fluoro-D-tryptophan can be achieved through both chemical and biocatalytic methods. Each approach offers distinct advantages and challenges.

Chemical Synthesis Approaches

Chemical synthesis of fluorinated tryptophan analogs often involves multi-step sequences. One common strategy is the reaction of a monosubstituted indole (B1671886) with N-acetylserine in the presence of acetic anhydride (B1165640). nih.gov This reaction, however, typically yields a racemic mixture of N-acetyl-monosubstituted tryptophan, which then requires chiral resolution. nih.gov

For the introduction of fluorine, particularly for radiolabeled compounds like 6-[¹⁸F]fluoro-L-DOPA, which shares synthetic challenges with fluorinated tryptophans, copper-mediated radiofluorination of a boronic ester (BPin) precursor has been demonstrated. springernature.com This method highlights a modern approach to incorporating fluorine into complex organic molecules. Another strategy for synthesizing fluorinated tryptophan derivatives involves a photoredox-mediated process. For example, 6-F-5-OMe-tryptophan precursors have been synthesized starting from 6-fluoro-5-methoxy-1H-indole. nih.gov

Biocatalytic and Enzymatic Synthesis Methodologies

Biocatalytic methods offer an attractive alternative for the synthesis of D-tryptophan analogs, often providing high enantiomeric excess. molaid.comacs.org Engineered enzymes, such as tryptophan synthase (TrpB), can be used to synthesize tryptophan analogs from indole derivatives and serine. acs.org Specifically, a one-pot biocatalytic process has been developed for the synthesis of D-tryptophans from indoles. acs.org This method couples the synthesis of L-tryptophan catalyzed by tryptophan synthase with a stereoinversion cascade mediated by an L-amino acid deaminase and an engineered aminotransferase. acs.org This enzymatic approach can produce a broad range of D-tryptophan derivatives with high yields and enantiomeric excess. acs.org

Another enzymatic strategy involves a three-enzyme system that couples the synthesis of L-tryptophan derivatives from indoles by a tryptophan synthase with the stereoinversion of the L-enantiomer to the D-amino acid. nih.gov This is achieved through oxidative deamination by an L-amino acid deaminase and subsequent transamination by a stereoselective D-aminotransferase variant. nih.gov

Fmoc-Protection Chemistry in the Synthesis of N-Fmoc-6-fluoro-D-tryptophan

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial protecting group in peptide synthesis, and its introduction is a key step in the synthesis of this compound. wikipedia.org The Fmoc group protects the α-amino group of the amino acid, preventing unwanted reactions during peptide chain elongation. nih.gov

The Fmoc group is typically introduced by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimide (Fmoc-OSu) under basic conditions. wikipedia.orgacs.org For tryptophan derivatives, the indole nitrogen can also be protected, often with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions during synthesis. peptide.comcymitquimica.com This dual protection strategy yields derivatives like N(alpha)-Fmoc-N(in)-Boc-D-tryptophan. cymitquimica.com The Fmoc group is base-labile and can be removed under mild conditions, typically with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), without affecting the acid-labile side-chain protecting groups. wikipedia.orguci.edu

Chiral Resolution and Enantioselective Control in the Synthesis of D-Enantiomers

Achieving the desired D-enantiomer of 6-fluorotryptophan is a critical aspect of the synthesis. This can be accomplished through chiral resolution of a racemic mixture or by employing enantioselective synthetic methods.

Chemical resolution often involves the reaction of the racemic amino acid with a chiral resolving agent to form diastereomers, which can then be separated based on their different physical properties. google.com However, this method is often inefficient, with a theoretical maximum yield of only 50%. google.com

Enantioselective synthesis aims to directly produce the desired enantiomer. This can be achieved using chiral catalysts or auxiliaries. For instance, chiral phase-transfer catalysts have been used in the enantioselective synthesis of amino acids. nih.gov

Biocatalytic methods are particularly powerful for enantioselective synthesis. As mentioned earlier, engineered enzymes can be used to selectively produce the D-enantiomer of tryptophan derivatives with high enantiomeric excess. molaid.comacs.orgnih.gov

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common analytical technique to determine the enantiomeric purity of the synthesized product. nih.govnih.gov For example, a Cinchona alkaloid-based zwitterionic CSP has been used for the efficient enantiomeric separation of tryptophan derivatives. nih.gov Capillary electrophoresis (CE) using chiral selectors like bovine serum albumin (BSA) or canine serum albumin (CSA) is another method for the enantioseparation of tryptophan derivatives. nih.gov

Advanced Purification and Isolation Techniques for this compound

After synthesis, this compound must be purified to remove impurities such as unreacted starting materials, reagents, and byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides and their derivatives. bachem.com In this technique, the crude product is loaded onto a column containing a nonpolar stationary phase (e.g., C18-modified silica), and a gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used to elute the components based on their hydrophobicity. bachem.com

For Fmoc-protected amino acids, purification often involves crystallization or recrystallization from appropriate solvent systems. For example, a common purification method for Fmoc-amino acids involves dissolving the crude product in a solvent like toluene (B28343) and then allowing it to crystallize. ajpamc.com Another technique involves precipitating the product from a solution by adding a non-solvent. For instance, Fmoc-Trp(Boc)-OH has been purified by dissolving it in isopropyl ether and then adding n-heptane to precipitate the purified product. ajpamc.com The purity of the final product is typically assessed by analytical HPLC.

Yield Optimization and Scalability Considerations in Academic Synthesis

The efficient synthesis of this compound is a critical consideration for its application in research, particularly in fields like peptide synthesis and drug discovery. Academic research has focused on optimizing synthetic routes to maximize yields and ensure that these processes are scalable for producing preparative quantities of the compound. Key strategies involve chemoenzymatic methods, one-pot reactions, and careful optimization of reaction conditions.

A significant advancement in the synthesis of fluorinated tryptophan derivatives has been the use of engineered enzymes. nih.gov Biocatalytic processes offer high stereo- and regioselectivity, which is crucial for producing the desired D-enantiomer. One-pot biocatalytic systems have been developed for the synthesis of various D-tryptophan derivatives, achieving good yields and high enantiomeric excess (91% to >99%). acs.org These methods often couple the synthesis of the L-tryptophan precursor, catalyzed by an enzyme like tryptophan synthase, with a stereoinversion cascade mediated by other engineered enzymes, such as l-amino acid deaminases and specific aminotransferases. acs.org This approach is applicable to the preparative-scale synthesis of D-tryptophan derivatives with various substituents on the indole ring. acs.org

Chemoenzymatic strategies that combine enzymatic synthesis with chemical protection steps in a single reaction vessel have proven effective for optimizing yields. For instance, a one-pot reaction for producing Fmoc-protected fluorinated 5-hydroxytryptophans demonstrated high yields, with conversions from the indole starting material reaching 80–90%. rsc.org In this method, after the enzymatic synthesis of the amino acid using an engineered tryptophan B synthase (TrpB) variant, the enzyme is removed, and the N-terminus is protected with an Fmoc group in the same pot. rsc.org This approach resulted in crude yields of ≥ 90%. rsc.org

The scalability of these synthetic routes is a primary consideration for moving from laboratory-scale experiments to producing gram-scale quantities. Research has successfully demonstrated the scalability of these optimized syntheses. For example, a gram-scale trifluoromethylthiolation of a related Fmoc-protected tyrosine derivative yielded approximately 1.6 grams of the product with a 77% isolated yield. acs.org Similarly, a scalability demonstration for the two-step synthesis of a related compound, Fmoc-L-5HOW, showed that 0.27 grams of the starting material could produce 0.85 grams of the crude product, corresponding to a near-quantitative yield of 96%. rsc.org While the crude products can sometimes be sticky, purification yields a final, usable off-white powder. rsc.org

The data below summarizes findings from academic research on optimizing yields and scaling up the synthesis of related Fmoc-protected tryptophan derivatives, providing a framework for the synthesis of this compound.

Interactive Data Table 1: Research Findings on Yield Optimization for Modified Tryptophan Synthesis

| Synthetic Strategy | Key Enzymes/Reagents | Starting Material | Product | Reported Yield | Source |

| One-Pot Chemoenzymatic | Engineered TrpB Synthase, Fmoc-succinimide | Fluorinated 5-hydroxyindole, L-serine | Fmoc-6F-5HOW | ≥ 90% (crude mass) | rsc.org |

| Chemical Modification | N-(p-Tolyl)sulfinyl-N'-(trifluoromethyl)sulfanylamine, TfOH | Fmoc-Tyr-OH | Fmoc-CF₃S-Tyr | 79% (isolated) | acs.org |

| One-Pot Biocatalytic | Tryptophan Synthase, l-amino acid deaminase, Engineered Aminotransferase | Substituted Indoles | Substituted D-Tryptophans | Good yields, 91% to >99% ee | acs.org |

Interactive Data Table 2: Examples of Scalability in Fmoc-Amino Acid Synthesis

| Product | Scale of Reaction | Starting Material Amount | Final Product Amount | Isolated Yield | Source |

| Fmoc-CF₃S-Tyr | Gram-scale | 4.0 mmol | ~1.6 g | 77% | acs.org |

| Fmoc-L-5HOW | Preparative-scale | 0.27 g | 0.85 g (crude) | 96% (crude) | rsc.org |

Advanced Analytical Characterization Techniques for N Fmoc 6 Fluoro D Tryptophan

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for probing the molecular structure of N-Fmoc-6-fluoro-D-tryptophan. By analyzing the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ¹⁹F NMR spectra provide a detailed map of the molecular framework.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. It distinguishes between the carbonyl carbons of the Fmoc protecting group and the carboxylic acid, the aromatic carbons of the indole (B1671886) and fluorenyl rings, and the aliphatic carbons of the amino acid backbone.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial and highly sensitive technique for confirming the presence and position of the fluorine atom on the indole ring. It typically shows a single resonance, and its coupling with nearby protons (¹H-¹⁹F coupling) can further confirm its specific location at the 6-position of the tryptophan side chain.

Table 1: Representative NMR Data for this compound (Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard. Actual values may vary slightly based on the solvent and experimental conditions.)

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Assignment |

| ¹H | 7.80 - 7.20 | Aromatic protons (Fmoc group, Indole ring) |

| ¹H | 4.50 - 4.20 | CH and CH₂ protons (Fmoc group) |

| ¹H | 4.70 - 4.50 | α-CH (D-Tryptophan backbone) |

| ¹H | 3.40 - 3.20 | β-CH₂ (D-Tryptophan backbone) |

| ¹³C | ~173 | C=O (Carboxylic acid) |

| ¹³C | ~156 | C=O (Fmoc carbamate) |

| ¹³C | 144 - 120 | Aromatic carbons (Fmoc and Indole) |

| ¹³C | ~67 | CH (Fmoc) |

| ¹³C | ~54 | α-C (D-Tryptophan backbone) |

| ¹³C | ~47 | CH₂ (Fmoc) |

| ¹³C | ~28 | β-C (D-Tryptophan backbone) |

| ¹⁹F | -120 to -125 | C6-F (Indole ring) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption (IR) or scattering (Raman) of light at specific frequencies corresponds to the vibrations of functional groups, providing a molecular fingerprint. For this compound, these spectra confirm the presence of key structural motifs.

Key Vibrational Bands:

N-H Stretch: A characteristic band for the amide and indole N-H groups.

C=O Stretches: Strong absorptions corresponding to the carbonyl groups of the carboxylic acid and the Fmoc-carbamate. These are often distinct and are key indicators of the molecule's integrity.

Aromatic C-H and C=C Stretches: Multiple bands indicating the presence of the two aromatic systems (fluorenyl and fluoroindole).

C-F Stretch: A band in the fingerprint region confirming the carbon-fluorine bond.

Table 2: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3300 | N-H Stretch | Amine (Indole), Amide |

| 3100 - 3000 | C-H Stretch | Aromatic |

| ~1720 | C=O Stretch | Carboxylic Acid |

| ~1690 | C=O Stretch | Carbamate (Fmoc) |

| 1600 - 1450 | C=C Stretch | Aromatic Rings |

| ~1250 | C-F Stretch | Aryl-Fluoride |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, often to within a few parts per million, which helps to confirm the molecular formula (C₂₆H₂₁FN₂O₄).

Electrospray ionization (ESI) is a common method used for this analysis. In addition to the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻), MS/MS fragmentation analysis provides further structural confirmation. Characteristic fragmentation patterns include the neutral loss of the fluorenylmethoxycarbonyl (Fmoc) group or cleavage at the amino acid backbone, which are diagnostic for this class of compounds.

Table 3: Expected Mass Spectrometry Peaks for this compound (Molecular Weight: 444.45 g/mol )

| m/z (Mass-to-Charge Ratio) | Ion | Description |

| 445.15 | [M+H]⁺ | Protonated molecular ion |

| 467.13 | [M+Na]⁺ | Sodiated adduct |

| 443.14 | [M-H]⁻ | Deprotonated molecular ion |

| 223.08 | [M-Fmoc+H]⁺ | Fragment after loss of the Fmoc group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is dominated by the strong absorbance of its two aromatic chromophores: the fluorenyl system of the Fmoc group and the 6-fluoroindole (B127801) system of the tryptophan side chain. The position of the maximum absorbance (λmax) and the molar absorptivity are characteristic properties used for quantification and purity checks.

Table 4: Typical UV-Vis Absorption Data for this compound

| Approximate λmax (nm) | Associated Chromophore |

| ~265 | Fmoc group |

| ~280-290 | Fluoroindole ring |

Chromatographic and Separative Techniques for Purity and Stereochemical Assessment

Chromatographic methods are employed to separate this compound from impurities, such as starting materials, reagents, or side-products from the synthesis. These techniques are also critical for confirming the stereochemical purity of the D-enantiomer.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound. The compound is passed through a column containing a stationary phase and is separated based on its interaction with the stationary and mobile phases.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is commonly used, typically with a C18 stationary phase and a mobile phase consisting of a gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA). Purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram, with detection commonly performed using a UV detector set to one of the compound's absorbance maxima (e.g., 265 nm).

Stereochemical Assessment: To confirm that the compound is the desired D-enantiomer and to quantify the presence of any L-enantiomer, chiral HPLC is required. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers, resulting in two separate peaks with different retention times if both are present. This analysis is critical for applications where stereochemical integrity is essential.

Table 5: Example HPLC Conditions for Analysis of this compound

| Parameter | Purity Analysis (RP-HPLC) | Stereochemical Analysis (Chiral HPLC) |

| Column | C18, 4.6 x 150 mm, 5 µm | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |

| Mobile Phase | A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA | Isocratic mixture (e.g., Hexane/Isopropanol/TFA) |

| Gradient | Linear gradient, e.g., 5% to 95% B over 20 min | Isocratic (no gradient) |

| Flow Rate | ~1.0 mL/min | ~0.5 - 1.0 mL/min |

| Detection | UV at 265 nm | UV at 265 nm |

| Expected Result | Single major peak with purity >98% | Single peak corresponding to the D-enantiomer |

Chiral HPLC for Enantiomeric Excess Determination and Enantioseparation

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the enantiomeric purity of this compound. phenomenex.com The separation of enantiomers is crucial as the biological activity of peptides is often stereospecific. aimspress.com

Recent studies have demonstrated the successful enantioseparation of fluorinated tryptophan analogs using macrocyclic glycopeptide-based chiral stationary phases (CSPs). nih.govmdpi.com For instance, teicoplanin and teicoplanin aglycone-based CSPs have proven effective under reversed-phase conditions. nih.govresearchgate.net Optimized methods can achieve baseline separation of enantiomers in under six minutes. researchgate.net The elution order for fluorinated tryptophan analogs on these columns is consistently L-enantiomer before the D-enantiomer. nih.govmdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are also widely used for the chiral resolution of N-Fmoc-protected amino acids. phenomenex.comresearchgate.netwindows.net For example, Lux Cellulose-2 has shown high success in resolving numerous Fmoc-amino acids under reversed-phase conditions. phenomenex.com The mobile phase composition, particularly the choice of organic modifier (methanol or acetonitrile) and acidic additives (like trifluoroacetic acid or formic acid), significantly influences the separation efficiency. phenomenex.commdpi.com

Cinchona alkaloid-based zwitterionic CSPs have also been effectively employed for the enantiomeric separation of tryptophan derivatives, including halogenated analogs like 6-chlorotryptophan. nih.gov These separations are typically achieved using a mobile phase consisting of methanol (B129727) and water with additives such as formic acid and diethylamine. nih.gov

The data below illustrates typical parameters for chiral HPLC separation of Fmoc-amino acids.

Table 1: Chiral HPLC Separation Parameters for Fmoc-Amino Acids

| Parameter | Value |

|---|---|

| Chiral Stationary Phase | Lux Cellulose-2 |

| Mobile Phase | Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Analysis Time | < 25 minutes |

This table is representative of typical conditions and may vary for this compound.

Gas Chromatography (GC) for Specific Volatile Derivatives (if applicable)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. helsinki.fi For non-volatile analytes like amino acids, derivatization is necessary to increase their volatility and thermal stability. aimspress.comhelsinki.fi Common derivatization reagents for amino acids include chloroformates and trifluoroacetylacetone. d-nb.inforesearchgate.net

While GC is a staple for amino acid analysis in various matrices, its application to this compound would require a derivatization step to cleave the non-volatile Fmoc protecting group and convert the amino acid into a more volatile form. researchgate.netgreyhoundchrom.com This process must be carefully controlled to prevent racemization of the chiral center. greyhoundchrom.com The derivatized fluorinated tryptophan could then be analyzed on a chiral GC column, such as one with a trifluoroacetyl derivatized cyclodextrin (B1172386) stationary phase, to confirm its enantiomeric purity. greyhoundchrom.com

X-ray Crystallography for Solid-State Structural Determination

The process involves crystallizing the compound and then diffracting X-rays off the crystal lattice. nih.gov The resulting diffraction pattern is used to calculate the electron density map and, subsequently, the positions of the atoms in the molecule. This technique would provide unambiguous confirmation of the absolute configuration (D-form) and the detailed solid-state conformation of this compound. The use of X-ray crystallography has also been instrumental in understanding the self-assembly of other modified amino acids. weizmann.ac.il

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This method provides an empirical formula which can be compared to the theoretical composition to verify the purity of the synthesized this compound. The theoretical elemental composition can be calculated from its molecular formula, C₂₆H₂₁FN₂O₄. nih.gov

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 26 | 312.286 | 70.26 |

| Hydrogen | H | 1.008 | 21 | 21.168 | 4.76 |

| Fluorine | F | 18.998 | 1 | 18.998 | 4.27 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 6.30 |

| Oxygen | O | 15.999 | 4 | 63.996 | 14.40 |

| Total | 444.462 | 100.00 |

Calculated based on the molecular formula C₂₆H₂₁FN₂O₄. nih.govwuxiapptec.com

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chiral Characterization

Optical rotation and circular dichroism (CD) spectroscopy are powerful non-destructive techniques for characterizing chiral molecules in solution. beilstein-journals.org

Optical rotation measures the rotation of plane-polarized light by a chiral compound. The specific rotation, [α], is a characteristic property of a chiral molecule and is dependent on the wavelength of light, temperature, and solvent. For this compound, a non-zero optical rotation value would confirm its chirality. The sign of the rotation (+ or -) helps to distinguish between enantiomers, although it does not directly correlate to the D/L or R/S configuration without comparison to a known standard.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. ethz.ch A CD spectrum provides information about the secondary structure and conformation of chiral molecules, particularly peptides and proteins. researchgate.net For this compound, the fluorenylmethoxycarbonyl (Fmoc) group and the tryptophan indole ring are major chromophores. The CD spectrum would exhibit characteristic bands related to the electronic transitions within these moieties, and the sign and magnitude of these bands are exquisitely sensitive to the stereochemistry and conformation of the molecule. This technique is valuable for confirming the chiral integrity of the amino acid derivative.

Integration and Application of N Fmoc 6 Fluoro D Tryptophan in Peptide and Chemical Biology Research

Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis

N-Fmoc-6-fluoro-D-tryptophan serves as a crucial building block in both Solid-Phase Peptide Synthesis (SPPS) and solution-phase peptide synthesis, enabling the introduction of a fluorinated tryptophan analog into peptide chains. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of the amino acid, which is central to the widely used Fmoc SPPS strategy. nih.govnih.govchempep.com This method offers significant advantages, including milder deprotection conditions compared to the traditional t-butyloxycarbonyl (Boc) method, making it compatible with a wide range of modified amino acids and sensitive peptide sequences. nih.gov

In SPPS, the synthesis begins with the attachment of the C-terminal amino acid to a solid resin support. peptide.com The peptide chain is then elongated in a stepwise manner by the sequential addition of N-Fmoc protected amino acids. Each cycle involves two key steps: the removal of the Fmoc group from the resin-bound amino acid, typically with a secondary amine like piperidine (B6355638), followed by the coupling of the next N-Fmoc protected amino acid. chempep.comuci.edu this compound can be incorporated at any desired position in the peptide sequence using standard coupling reagents. rsc.orgrsc.org The indole (B1671886) side chain of tryptophan can be susceptible to modification during synthesis; however, in many cases, it can be used without additional protection. peptide.com

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains valuable for certain applications, particularly for large-scale synthesis or for peptides that are difficult to assemble on a solid support. In solution-phase synthesis, the reactions occur in a homogeneous medium, and the products are isolated and purified after each step. youtube.com this compound can also be utilized in this approach, with the Fmoc group providing the necessary temporary protection of the amino group during coupling reactions. delivertherapeutics.com The principles of activation and coupling are similar to SPPS, though the purification strategies differ. delivertherapeutics.com

Site-Specific Incorporation into Biomolecules as a Spectroscopic Probe

The site-specific incorporation of 6-fluoro-D-tryptophan into biomolecules provides a powerful tool for spectroscopic analysis. anu.edu.au Fluorine's unique properties make it an excellent probe for studying the structure, dynamics, and interactions of proteins and peptides. ehu.es

¹⁹F NMR as a Sensitive Probe for Protein Structure, Dynamics, and Interactions

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for probing the local environment of fluorine atoms within a biomolecule. ehu.es The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in excellent NMR sensitivity. ehu.es A key advantage of ¹⁹F NMR is the absence of endogenous fluorine in most biological systems, which eliminates background signals and allows for the clear detection of the labeled protein. ehu.esresearchgate.net

The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its surrounding electronic environment, covering a wide range of over 300 ppm. ehu.es This sensitivity allows for the detection of subtle changes in protein conformation, dynamics, and interactions. researchgate.net For instance, the ¹⁹F NMR spectra of 6-fluorotryptophan incorporated into a protein can reveal information about the residue's exposure to solvent, its proximity to other residues, and changes in its environment upon ligand binding or protein folding. dal.canih.gov Studies have shown that the ¹⁹F chemical shifts of fluorotryptophan isomers are distinct and context-dependent, providing a nuanced view of the local protein structure. dal.ca

| Fluorinated Tryptophan Isomer | Relative ¹⁹F NMR Shielding (in a globular protein) |

| 4-Fluorotryptophan | Less shielded than 6F-Trp |

| 5-Fluorotryptophan | More shielded |

| 6-Fluorotryptophan | More shielded than 4F-Trp |

| 7-Fluorotryptophan | Most shielded |

This table is based on general observations and the relative shielding can vary depending on the specific protein environment. dal.ca

Fluorescence Properties of Fluorinated Tryptophan in Protein Environments

Tryptophan is the dominant intrinsic fluorophore in proteins, with its fluorescence being highly sensitive to the local environment. biosynth.commdpi.com The incorporation of fluorinated tryptophan analogs, such as 6-fluorotryptophan, can modulate these fluorescence properties, offering a more nuanced tool for studying protein structure and function. nih.gov The introduction of a fluorine atom can alter the electronic properties of the indole ring, leading to shifts in the excitation and emission spectra. nih.gov

The fluorescence emission of tryptophan is influenced by factors such as solvent polarity, quenching by neighboring residues, and conformational changes within the protein. biosynth.comresearchgate.net Changes in the fluorescence of an incorporated 6-fluorotryptophan can therefore be used to monitor processes like protein folding, unfolding, and ligand binding. biosynth.comnih.gov For example, a shift in the emission maximum or a change in fluorescence intensity can indicate a change in the exposure of the fluorinated tryptophan to the aqueous solvent or its interaction with other parts of the protein or a ligand. biosynth.commdpi.com The distinct spectroscopic properties of fluorinated tryptophans can help in spectrally resolving signals from different tryptophan residues within the same protein. nih.gov

Studies on Protein-Ligand Interactions Utilizing Fluorinated Tryptophan Residues

The incorporation of 6-fluorotryptophan into proteins is a valuable strategy for elucidating the intricacies of protein-ligand interactions. acs.orgresearchgate.net The fluorine atom can be used as a sensitive ¹⁹F NMR probe to monitor changes in the local environment of the tryptophan residue upon ligand binding. nih.gov These changes in the ¹⁹F NMR spectrum can provide information on the binding site, the conformational changes induced by binding, and the kinetics and thermodynamics of the interaction. researchgate.net

Investigation of Protein Folding and Stability Using this compound Labeled Peptides

This compound is a valuable tool for investigating protein folding and stability. The incorporation of 6-fluorotryptophan into peptides and proteins allows for the study of these processes using both ¹⁹F NMR and fluorescence spectroscopy. nih.govmdpi.com The sensitivity of the ¹⁹F chemical shift to the local environment provides a means to monitor the folding process and characterize the structure of folding intermediates and the final folded state. nih.gov

A systematic study on the tryptophan zipper (Trpzip) peptide, a small β-hairpin peptide stabilized by tryptophan-tryptophan interactions, demonstrated the utility of fluorinated tryptophan in probing peptide stability. nih.gov By incorporating different monofluoro-tryptophan isomers at specific positions within the Trpzip sequence, researchers were able to modulate the stability of the hairpin fold. The study revealed that the effect of fluorine substitution on stability was highly dependent on the position of the fluorine atom on the indole ring and its location within the peptide structure (either at the "edge" or "face" of the interacting tryptophan pair). nih.gov This approach provides insights into the nature of the forces that stabilize the peptide structure, such as CH/π and NH/π interactions. nih.gov

| Fluorinated Trpzip2 Peptide | Effect on Melting Temperature (Tm) |

| edge-⁵FTrp4 | Reduced by 5 °C |

| edge-⁴FTrp4 | Reduced by 10 °C |

| edge-⁴FTrp4 and edge-⁴FTrp11 | Unfolded at room temperature |

This table illustrates the destabilizing effect of specific fluorotryptophan substitutions on the Trpzip2 peptide fold. nih.gov

Applications in Metabolic Labeling Strategies for Cellular Research

Metabolic labeling is a powerful technique for studying biological processes in living cells. creative-proteomics.com This approach involves introducing labeled building blocks, such as amino acids, into the cellular environment, where they are incorporated into newly synthesized biomolecules by the cell's natural machinery. creative-proteomics.com The use of non-canonical amino acids, including fluorinated analogs like 6-fluorotryptophan, in metabolic labeling strategies opens up new avenues for cellular research. maxplanckneuroscience.orgspringernature.com

By supplying cells with 6-fluorotryptophan, it can be incorporated into the proteome, effectively creating a population of fluorine-labeled proteins. nih.gov These labeled proteins can then be detected and studied using ¹⁹F NMR or other sensitive analytical techniques. This allows for the investigation of protein synthesis, turnover, and localization within the cell in a non-invasive manner. maxplanckneuroscience.org For instance, cell-type-specific metabolic labeling can be achieved by expressing a mutant aminoacyl-tRNA synthetase that preferentially incorporates the non-canonical amino acid in a specific cell population. maxplanckneuroscience.orgspringernature.com This enables the identification and analysis of the proteome of a particular cell type within a complex biological system. maxplanckneuroscience.orgspringernature.com The ability to introduce a bio-orthogonal handle like fluorine into proteins in living cells provides a powerful tool for chemical biology and proteomics research.

Contribution to the Development of Novel Biochemical Tools and Assay Systems

The incorporation of fluorinated amino acids into peptides represents a significant advancement in the development of sophisticated biochemical tools. This compound serves as a critical building block in this field, primarily enabling the creation of peptides and proteins with unique spectroscopic properties that can be leveraged for novel assay systems. The primary application of this compound is in the field of fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, a powerful technique for investigating molecular interactions and dynamics. acs.org

The introduction of a 6-fluoro-D-tryptophan residue at a specific position within a peptide or protein sequence creates a highly sensitive, localized probe. ehu.esnih.gov The fluorine atom is particularly advantageous because it is virtually absent in biological systems, meaning that ¹⁹F NMR spectra of labeled proteins are free from background signals. acs.orgehu.es Furthermore, the ¹⁹F nucleus possesses favorable NMR characteristics, including a high gyromagnetic ratio and a chemical shift that is exquisitely sensitive to the local electronic environment, making it an ideal reporter for subtle changes in protein conformation, dynamics, and interactions. ehu.esresearchgate.net

The use of this compound in solid-phase peptide synthesis allows for the precise, site-specific installation of this probe. This precision is fundamental to the design of robust biochemical tools. These ¹⁹F-labeled biomolecules can function as sensitive reporters in a variety of assay formats, particularly for studying protein-ligand interactions. nih.govacs.org For example, a change in the ¹⁹F NMR signal upon the addition of a small molecule can indicate a binding event, providing information on binding affinity and the structural changes induced in the protein. nih.gov This has profound implications for drug discovery and molecular biology, allowing for the screening of compound libraries and the detailed characterization of binding events.

Table 1: Properties of the ¹⁹F Nucleus as a Biophysical Probe

| Property | Value/Description | Significance in Biochemical Assays |

|---|---|---|

| Natural Abundance | 100% | Maximizes signal sensitivity without the need for isotopic enrichment. ehu.es |

| Spin | 1/2 | Results in sharp NMR signals and simpler spectra. acs.orgehu.es |

| Gyromagnetic Ratio | 40.05 MHz/T (83% of ¹H) | Provides high intrinsic sensitivity, second only to protons. ehu.es |

| Biological Presence | Virtually absent | Eliminates background signals from the biological matrix, allowing for clear detection of the labeled molecule. acs.orgehu.es |

| Chemical Shift Range | >300 ppm | The wide range and high sensitivity to the local environment allow for the resolution of subtle conformational and electronic changes. ehu.es |

A notable example of this application is the study of Escherichia coli dihydrofolate reductase (DHFR), an enzyme with five tryptophan residues. By biosynthetically incorporating 6-fluorotryptophan, researchers were able to create a DHFR variant where each tryptophan position served as a ¹⁹F NMR probe. nih.gov The analysis of the resulting spectra provided detailed insights into ligand-induced conformational changes throughout the entire protein structure, not just at the active site. nih.govnih.gov This demonstrates the power of using 6-fluorotryptophan to develop assay systems that can report on allosteric effects and long-range structural perturbations.

Table 2: Research Findings from ¹⁹F NMR Assay of 6-Fluorotryptophan-Labeled E. coli DHFR

| Tryptophan Position | Observation upon Ligand Binding | Interpretation |

|---|---|---|

| Trp22 | Significant chemical shift change and resonance broadening, which almost disappears with NADPH binding. nih.gov | This residue is in a highly flexible loop near the binding site; its signal is very sensitive to ligand-induced ordering and motion. nih.gov |

| Trp30 | Resonance broadening in the apoprotein state. nih.gov | Indicates conformational exchange or dynamics in this region of the unbound enzyme. nih.gov |

| Trp47 | Moderate chemical shift change. nih.gov | Reports on conformational changes propagated away from the active site. nih.gov |

| Trp74 | Significant chemical shift change and resonance broadening with NADPH binding. nih.gov | This residue is located in the active site and directly interacts with the ligand, reflecting changes in its local environment. nih.gov |

| Trp133 | Moderate chemical shift change. nih.gov | Detects long-range, ligand-induced structural adjustments, demonstrating the utility of the probe for allosteric events. nih.gov |

Derivatives and Analogs of N Fmoc 6 Fluoro D Tryptophan: Synthetic Strategies and Functional Exploration

Synthesis of C-Terminal and N-Terminal Modifications

The solid-phase peptide synthesis (SPPS) employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the predominant method for assembling peptides. This technique allows for the straightforward incorporation of N-Fmoc-6-fluoro-D-tryptophan into a peptide sequence. Once incorporated, the N-terminal and C-terminal ends of the peptide can be further modified to enhance specific properties.

N-Terminal Modifications: The N-terminus of a peptide containing a 6-fluoro-D-tryptophan residue can be readily modified after the final Fmoc deprotection step. Common modifications include acetylation, which neutralizes the positive charge of the N-terminal amine, mimicking native proteins and potentially increasing peptide stability by preventing degradation by aminopeptidases. Another prevalent modification is the attachment of biotin (B1667282), a high-affinity ligand for streptavidin and avidin, which is invaluable for immunoassays and fluorescence-based detection methods. Furthermore, fluorophores such as fluorescein (B123965) or dansyl groups can be conjugated to the N-terminus, enabling studies of protein-protein interactions and cellular localization. The general strategy for these modifications involves the reaction of the deprotected N-terminal amine with an activated acyl donor, such as an acid anhydride (B1165640) or an active ester of the modifying group.

C-Terminal Modifications: Modification of the C-terminus of a peptide can significantly impact its activity, stability, and membrane permeability. nih.gov A common C-terminal modification is amidation, where the C-terminal carboxylic acid is converted to a primary amide. This modification neutralizes the negative charge and can increase the peptide's resistance to carboxypeptidases. nih.gov C-terminal esters can also be synthesized, which can act as pro-drugs, being cleaved by endogenous esterases to release the active peptide. nih.gov The synthesis of C-terminally modified peptides containing 6-fluoro-D-tryptophan can be achieved by selecting an appropriate solid-phase resin. For example, Rink amide resin is used for the direct synthesis of C-terminally amidated peptides. Alternatively, specialized linkers can be employed that allow for the cleavage of the peptide from the resin with a modified C-terminus. For instance, the cyclic urethane (B1682113) technique (CUT) allows for the synthesis of various C-terminal modified peptides, including acids, esters, N-aryl amides, and alcohols, independent of the resin type. rsc.orgacs.org

| Modification | Purpose | General Method |

| N-Terminal Acetylation | Neutralize charge, increase stability | Reaction with acetic anhydride |

| N-Terminal Biotinylation | Affinity labeling, detection | Coupling with activated biotin (e.g., NHS-biotin) |

| N-Terminal Fluorophore Conjugation | Fluorescence-based assays, imaging | Coupling with activated fluorophore (e.g., FITC) |

| C-Terminal Amidation | Neutralize charge, increase stability | Synthesis on an amide-generating resin (e.g., Rink amide) |

| C-Terminal Esterification | Pro-drug design, modify hydrophobicity | Synthesis on a suitable linker followed by cleavage in the presence of an alcohol |

Development of Side-Chain Modified Derivatives

The indole (B1671886) side chain of tryptophan offers a versatile platform for chemical modification, enabling the introduction of various functional groups to probe or modulate peptide and protein function. These strategies can be applied to 6-fluoro-D-tryptophan to create novel derivatives with unique properties.

A notable example of side-chain modification is trifluoromethylthiolation. The synthesis of Fmoc-protected trifluoromethylthiolated tryptophan (CF3S-Trp) analogues has been reported, demonstrating their utility as highly hydrophobic building blocks in peptide chemistry. nih.gov This modification significantly enhances the local hydrophobicity of peptides, which can influence their folding, stability, and interaction with biological membranes. nih.gov The synthesis involves the electrophilic trifluoromethylthiolation of the indole ring. This approach has also been successfully applied in a late-stage fashion to tryptophan residues already incorporated into short peptides. nih.gov

Another strategy for side-chain modification involves the catalyst-free C2-sulfenylation of tryptophan residues with 8-quinoline thiosulfonate reagents in trifluoroacetic acid (TFA). nih.gov This method allows for the incorporation of a wide range of functional groups, including trifluoromethylthio (SCF3) and difluoromethylthio (SCF2H) groups. nih.gov The reaction is rapid and compatible with other amino acid residues, making it suitable for the late-stage diversification of peptides containing 6-fluoro-D-tryptophan. nih.govsciencedaily.com

Furthermore, the indole nitrogen (N1 position) can be a target for modification. Tertiary amine-catalyzed allylation of the tryptophan indole N1 position with Morita–Baylis–Hillman (MBH) carbonates provides a method for late-stage peptide functionalization and macrocyclization. nih.gov This reaction proceeds under mild conditions and is amenable to both solid-phase and solution-phase synthesis. nih.gov These side-chain modifications of this compound can lead to derivatives with altered electronic properties, steric profiles, and biological activities.

| Side-Chain Modification | Reagent/Method | Introduced Group | Key Feature |

| Trifluoromethylthiolation | Electrophilic trifluoromethylthiolating agent | -SCF3 | Increased hydrophobicity |

| C2-Sulfenylation | 8-quinoline thiosulfonate reagents in TFA | -SR (e.g., -SCF3, -SCF2H) | Late-stage diversification |

| N1-Allylation | Morita–Baylis–Hillman (MBH) carbonates | Allyl group | Site for further conjugation, macrocyclization |

Isotopic Labeling Strategies Utilizing this compound

Isotopic labeling of amino acids is a cornerstone of modern biomolecular NMR spectroscopy, enabling the study of protein structure, dynamics, and interactions. nih.govresearchgate.net this compound can be synthesized with stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) to serve as a sensitive probe in NMR studies.

The fluorine atom in 6-fluoro-D-tryptophan provides a powerful ¹⁹F NMR probe due to the high sensitivity of the ¹⁹F chemical shift to the local environment and the absence of background signals in biological systems. ehu.es To further enhance the utility of this probe, specific isotopic labeling of the fluorotryptophan molecule can be employed. For instance, the synthesis of selectively deuterated and ¹³C-labeled fluorotryptophan has been developed. nih.gov This allows for the introduction of ¹⁹F-¹³C spin pairs into proteins, which can be used in two-dimensional ¹⁹F-¹³C correlation NMR experiments to resolve signals from different tryptophan residues and to study protein conformational dynamics. nih.gov

The synthetic routes to isotopically labeled this compound can involve the use of labeled precursors. For example, the biosynthesis of labeled tryptophan can be achieved in E. coli expression systems by providing labeled indole or anthranilic acid derivatives in the growth medium. nih.govcore.ac.uk Chemical synthesis also provides a versatile route to specifically labeled compounds. For positron emission tomography (PET) applications, radioisotopes such as ¹⁸F can be incorporated. The preparation of no-carrier-added 6-[¹⁸F]fluoro-L-tryptophan via a copper-mediated radiofluorination of a boronate precursor has been demonstrated, highlighting a pathway for synthesizing radiolabeled probes for in vivo imaging. springernature.com

| Isotope | Purpose | Labeling Strategy |

| ¹³C, ¹⁵N | NMR structural studies | Chemical synthesis from labeled precursors or biosynthetic incorporation |

| ²H (Deuterium) | Simplify NMR spectra, study dynamics | Chemical synthesis or biosynthetic incorporation in deuterated media |

| ¹⁸F | PET imaging | Copper-mediated radiofluorination of a suitable precursor |

Design and Synthesis of Multi-Fluorinated Tryptophan Analogs

The introduction of multiple fluorine atoms into the tryptophan indole ring can further modulate the physicochemical properties of the amino acid, offering enhanced features for certain applications. The design and synthesis of multi-fluorinated tryptophan analogs, such as difluoro- or trifluoro-tryptophans, provide access to novel building blocks for peptide and protein engineering.

A notable example is the synthesis of 4,6-difluoro-tryptophan. ehu.es A scalable synthetic procedure for this analog has been reported, which was subsequently incorporated into a protein for ¹⁹F NMR studies. ehu.es The presence of two fluorine atoms provides two distinct NMR probes within the same amino acid, potentially offering more detailed information about the local environment and dynamics. The ¹⁹F NMR spectrum of a protein containing 4,6-difluoro-tryptophan shows distinct resonances for the two fluorine atoms, which are different from those of the singly fluorinated counterparts. ehu.es

The synthetic strategies for multi-fluorinated tryptophans often involve the construction of the fluorinated indole ring followed by its coupling to an amino acid backbone. These methods need to be robust and scalable to provide sufficient quantities of the Fmoc-protected amino acids for peptide synthesis. The development of synthetic routes to other multi-fluorinated tryptophan isomers remains an active area of research, with the potential to create a toolbox of probes with a range of electronic and steric properties.

| Multi-fluorinated Analog | Synthetic Approach | Potential Application |

| 4,6-difluoro-tryptophan | Deaminative coupling of a 4,6-difluorogramine with a glycine (B1666218) equivalent | Dual ¹⁹F NMR probe for protein structure and dynamics |

| Other di- or tri-fluorotryptophans | Multi-step synthesis of the fluorinated indole followed by amino acid side chain installation | Fine-tuning of electronic properties, enhanced probes for biophysical studies |

Comparative Studies of Different Fluoro-Tryptophan Isomers and Their Properties as Probes

The position of the fluorine atom on the indole ring of tryptophan significantly influences its electronic properties and, consequently, its utility as a biophysical probe. Comparative studies of different monofluorinated tryptophan isomers (4-fluoro, 5-fluoro, 6-fluoro, and 7-fluoro) have provided valuable insights into their distinct characteristics.

The ¹⁹F chemical shifts of the different fluoro-tryptophan isomers are highly sensitive to their local environment within a protein, making them excellent reporters of conformational changes. digitellinc.comacs.org For instance, the isotropic ¹⁹F chemical shift of a fluorine atom at the 6-position in tryptophan is downfield of that at the 4-position. ehu.es This difference in chemical shift allows for the simultaneous use of different isomers to probe multiple sites in a protein.

Genetic encoding systems have been developed for the site-selective incorporation of 4-fluorotryptophan, 5-fluorotryptophan, 6-fluorotryptophan, and 7-fluorotryptophan into proteins. acs.org This has enabled detailed studies of protein conformational heterogeneity. For example, ¹⁹F NMR spectra of flaviviral proteases containing different fluorotryptophan isomers have revealed that indole ring flips are a common feature of these enzymes in their apo state, and this dynamic behavior is suppressed upon inhibitor binding. acs.org

The fluorescence properties of the fluoro-tryptophan isomers also differ. While local fluorination generally has a minimal effect on protein tertiary structure, the distinct fluorescence lifetimes and quantum yields of the isomers can be exploited in fluorescence-based studies of protein structure and dynamics. digitellinc.com These comparative studies are crucial for selecting the optimal fluoro-tryptophan isomer for a specific application, whether it be for NMR spectroscopy, fluorescence measurements, or for modulating protein stability and interactions.

| Fluoro-Tryptophan Isomer | Key Property | Application |

| 4-Fluoro-tryptophan | Distinct ¹⁹F chemical shift | ¹⁹F NMR probe of protein conformation |

| 5-Fluoro-tryptophan | Large ¹⁹F chemical shift dispersion | ¹⁹F NMR probe, particularly for resolving multiple tryptophan residues |

| 6-Fluoro-tryptophan | Downfield ¹⁹F chemical shift compared to 4-F-Trp | ¹⁹F NMR probe, complementary to other isomers |

| 7-Fluoro-tryptophan | Unique electronic properties | ¹⁹F NMR probe, can report on specific local environments |

Preparation of Bioconjugates Incorporating this compound

Bioconjugation, the covalent attachment of a molecule to a biomolecule such as a protein or peptide, is a powerful strategy for creating novel therapeutic agents, diagnostic tools, and research probes. Peptides containing this compound can be valuable platforms for bioconjugation, leveraging the unique reactivity of the tryptophan side chain or introducing specific handles for ligation.

While the indole ring of tryptophan is generally considered to be relatively unreactive, several methods have been developed for its selective modification in peptides and proteins. A redox-based strategy employing N-sulfonyloxaziridines has been shown to achieve selective and rapid functionalization of tryptophan residues. nih.gov This method, termed Trp-CLiC (Tryptophan Chemical Ligation by Cyclization), operates under mild conditions and is compatible with complex biological systems. nih.gov Another approach involves a photochemical process for the selective modification of tryptophan residues using electron-responsive N-carbamoylpyridinium salts and UV-B light. acs.org These methods could be adapted for the bioconjugation of peptides containing 6-fluoro-D-tryptophan, allowing for the attachment of a wide range of functionalities, such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties.

Furthermore, side-chain modified derivatives of this compound can be designed to incorporate "clickable" functional groups, such as azides or alkynes. These can then be used in bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate the peptide to other molecules with high specificity and efficiency. The development of such bioconjugation strategies expands the utility of this compound beyond its role as a passive probe, enabling the construction of complex and functional biomolecular architectures.

| Bioconjugation Strategy | Reagent/Method | Target Site |

| Redox-based Ligation (Trp-CLiC) | N-sulfonyloxaziridines | Indole side chain |

| Photochemical Modification | N-carbamoylpyridinium salts + UV-B light | Indole side chain |

| Bioorthogonal Chemistry | Incorporation of azide (B81097) or alkyne functionalities | Side chain or termini |

Theoretical and Computational Investigations of N Fmoc 6 Fluoro D Tryptophan and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and reactivity of N-Fmoc-6-fluoro-D-tryptophan at the atomic level. These methods can elucidate the impact of the fluorine substituent on the indole (B1671886) ring's electron distribution, which in turn influences the molecule's spectroscopic properties and interaction potential.

Density Functional Theory (DFT) Studies on Molecular Geometries and Spectroscopic Parameters

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound. DFT calculations are instrumental in predicting optimized molecular geometries, vibrational frequencies, and various spectroscopic parameters.

For instance, DFT calculations on related fluorinated aromatic amino acids have demonstrated the ability to accurately predict bond lengths and angles. rsc.org In the case of this compound, DFT would be employed to determine the precise geometry of the indole ring, the peptide backbone, and the bulky Fmoc protecting group. These calculations would reveal any subtle changes in planarity or bond lengths induced by the fluorine atom at the 6-position.

Furthermore, DFT is crucial for interpreting spectroscopic data. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra, providing insights into the electronic transitions that give rise to the observed UV-Vis absorption bands. functmaterials.org.ua For this compound, TD-DFT calculations would help to understand how the fluorine substituent perturbs the π-electron system of the indole ring and affects its absorption and fluorescence properties. functmaterials.org.ua This is particularly relevant for applications where the fluorinated tryptophan is used as a fluorescent probe.

A key application of DFT in this context is the prediction of vibrational spectra (IR and Raman). By calculating the harmonic vibrational frequencies, DFT can aid in the assignment of experimental spectral features to specific molecular motions. For this compound, this would allow for the identification of vibrational modes characteristic of the C-F bond and the fluorinated indole ring.

Below is a hypothetical data table illustrating the kind of geometric parameters that could be obtained from DFT calculations for this compound, compared to its non-fluorinated counterpart.

| Parameter | N-Fmoc-D-tryptophan | This compound |

| C6-F Bond Length (Å) | N/A | Predicted Value |

| C5-C6 Bond Length (Å) | Predicted Value | Predicted Value |

| C6-C7 Bond Length (Å) | Predicted Value | Predicted Value |

| Indole Ring Dihedral Angle (°) | Predicted Value | Predicted Value |

Note: The values in this table are illustrative and would be determined by specific DFT calculations.

Ab Initio Calculations for Thermochemical Properties

Ab initio quantum chemical methods, which are based on first principles without empirical parameterization, provide a rigorous framework for determining the thermochemical properties of molecules. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can yield highly accurate energies.

For this compound, ab initio calculations can be used to determine fundamental thermochemical data such as the heat of formation, enthalpy, entropy, and Gibbs free energy. researchgate.netacs.org These values are crucial for understanding the thermodynamic stability of the molecule and for predicting the energetics of reactions in which it participates. High-level composite methods can predict heats of formation for natural amino acids with sub-kcal/mol accuracy. researchgate.net

The following table provides an example of the types of thermochemical data that can be obtained for amino acids using ab initio methods.

| Thermochemical Property | Calculated Value (Units) |

| Gas-Phase Heat of Formation (ΔHf°) | Predicted Value (kJ/mol) |

| Standard Enthalpy (H°) | Predicted Value (kJ/mol) |

| Standard Entropy (S°) | Predicted Value (J/mol·K) |

| Standard Gibbs Free Energy (G°) | Predicted Value (kJ/mol) |

Note: These values are hypothetical and would be the result of specific high-level ab initio calculations.

These calculations can also be extended to study the relative energies of different conformers of this compound, providing a detailed picture of its potential energy surface.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility, solvation, and interactions of this compound in different environments, such as in solution or within a peptide chain.

The choice of force field is critical for the accuracy of MD simulations. For fluorinated amino acids, specialized force field parameters are necessary to accurately describe the interactions involving the fluorine atom. nih.gov Recent work has led to the development of AMBER force field parameters for fluorinated aromatic amino acids, including 6-fluoro-tryptophan, which can be used in simulations of peptides and proteins containing this residue. nih.gov

Furthermore, MD simulations are invaluable for studying the behavior of this compound when it is incorporated into a peptide. Simulations can predict how the fluorinated residue affects the peptide's secondary and tertiary structure, its flexibility, and its interactions with other molecules, such as receptors or enzymes. The self-assembly of Fmoc-dipeptides into nanostructures has also been studied using MD simulations, highlighting the importance of the Fmoc group in driving these processes. researchgate.net

Computational Prediction of Spectroscopic Shifts (e.g., ¹⁹F NMR Chemical Shifts)

The fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and the large chemical shift range of fluorine, which is highly sensitive to the local electronic environment. Computational methods play a crucial role in predicting and interpreting ¹⁹F NMR chemical shifts, providing a link between observed spectra and molecular structure.

DFT calculations are the primary tool for predicting ¹⁹F NMR chemical shifts. By calculating the magnetic shielding tensor of the ¹⁹F nucleus, the chemical shift can be determined relative to a reference compound. The accuracy of these predictions depends on the level of theory, the basis set, and the treatment of solvent effects. nih.gov Scaling factors can be employed to improve the agreement between computed and experimental shifts for fluorinated aromatic compounds. nih.govresearchgate.net

For this compound, the predicted ¹⁹F NMR chemical shift would be highly sensitive to the conformation of the molecule and its interactions with the surrounding environment. This sensitivity makes ¹⁹F NMR a powerful tool for studying peptide folding and binding events.

The table below illustrates how computational methods can be used to predict ¹⁹F NMR chemical shifts in different environments.

| Environment | Predicted ¹⁹F Chemical Shift (ppm) |

| Gas Phase | Predicted Value |

| Implicit Solvent (Water) | Predicted Value |

| Explicit Solvent (Water) | Predicted Value |

| Within a Peptide (α-helix) | Predicted Value |

| Within a Peptide (β-sheet) | Predicted Value |

Note: The values are for illustrative purposes and would be obtained from specific quantum mechanical calculations.

Modeling of Conformational Preferences and Intramolecular Interactions

The conformational preferences of this compound are determined by a complex interplay of steric and electronic effects. The bulky Fmoc group, the flexible side chain, and the fluorinated indole ring all contribute to the molecule's preferred three-dimensional structure. Computational modeling is essential for dissecting these contributions and understanding the molecule's conformational landscape. lumenlearning.comnih.gov

DFT calculations can be used to map the potential energy surface of the molecule by systematically rotating key dihedral angles, such as those in the peptide backbone (φ, ψ) and the side chain (χ1, χ2). This allows for the identification of low-energy conformers and the energy barriers between them. The introduction of the fluorine atom can influence these preferences through electrostatic interactions and by altering the electronic properties of the indole ring.

Intramolecular interactions, such as hydrogen bonds and non-covalent interactions involving the fluorine atom (e.g., C-H···F interactions), can also be identified and characterized using computational methods. These interactions can play a significant role in stabilizing specific conformations.

In Silico Design of Novel this compound-Containing Peptides or Probes

The unique properties of fluorinated amino acids make them attractive building blocks for the in silico design of novel peptides and probes with enhanced or novel functions. springernature.com The incorporation of this compound can be used to modulate the stability, bioactivity, and pharmacokinetic properties of peptides. nih.govrsc.org

Computational methods can be used to design peptides with improved binding affinity for a specific target by strategically placing the fluorinated tryptophan residue in the binding interface. The fluorine atom can participate in favorable interactions, such as halogen bonding or dipole-dipole interactions, that would not be possible with the native tryptophan. The increased hydrophobicity of the fluorinated indole ring can also enhance binding to hydrophobic pockets.

Furthermore, the ¹⁹F NMR signal of the 6-fluoro-D-tryptophan residue can be exploited for the design of molecular probes. For example, a peptide containing this residue could be designed to report on its binding to a target protein through changes in its ¹⁹F NMR chemical shift. Computational prediction of these chemical shift changes can guide the design of such probes. chemrxiv.org The development of open-source toolkits for in silico peptide analysis is facilitating the design and analysis of peptides containing non-canonical amino acids. chemrxiv.org

Emerging Research Directions and Future Perspectives for N Fmoc 6 Fluoro D Tryptophan

Advanced Applications in Structural Biology Beyond ¹⁹F NMR

While ¹⁹F Nuclear Magnetic Resonance (NMR) has been a primary application for fluorinated amino acids, the utility of N-Fmoc-6-fluoro-D-tryptophan and its derivatives extends to other powerful structural biology techniques. The fluorine atom, despite being a minimal steric perturbation to the tryptophan side chain, can significantly influence the biophysical properties of a peptide or protein, such as local hydrophobicity and conformational stability. These alterations can be harnessed in methods like X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM).

In X-ray crystallography , the incorporation of 6-fluorotryptophan can serve multiple purposes. The high electronegativity of fluorine can introduce unique intermolecular or intramolecular interactions, potentially leading to more stable and well-ordered crystals. Furthermore, the fluorine atom can act as a useful probe. Although not as strong as heavier halogens, its anomalous scattering signal can, in favorable cases, aid in solving the phase problem.

For Cryo-EM , the strategic placement of fluorinated amino acids could offer new possibilities. Fluorine's unique electronic properties may provide a distinguishable signal or help in the alignment of particles under certain imaging conditions. An environmentally sensitive fluorine probe has been shown to be useful in resolving protein conformational ensembles by both ¹⁹F NMR and cryo-EM, demonstrating a powerful synergy between these techniques. nih.gov

Beyond these, the intrinsic fluorescence of the tryptophan indole (B1671886) ring is subtly altered by fluorination, which can be exploited in femtosecond-resolved fluorescence studies to probe local hydration dynamics and protein-water interactions with high precision. nih.gov

| Technique | Potential Application of 6-Fluoro-D-tryptophan | Key Advantage |

| X-ray Crystallography | Aiding in phasing (anomalous scattering), promoting crystallization through altered intermolecular contacts. | Introduction of a unique atom with minimal steric clash to assist in structure solution. |

| Cryo-Electron Microscopy (Cryo-EM) | Serving as a potential marker for particle alignment and classification, resolving conformational states. nih.gov | Correlating structural and thermodynamic properties of membrane proteins when combined with NMR data. nih.gov |

| Fluorescence Spectroscopy | Acting as a local probe for hydration dynamics and protein-water interactions. nih.govnih.gov | Fluorine substitution alters the electronic properties of the indole ring, providing a sensitive reporter of the local microenvironment. nih.gov |

Integration with Optogenetic Tools or Photoactivatable Systems

Optogenetics allows for the precise spatiotemporal control of protein function using light. A key strategy in this field is the site-specific incorporation of non-canonical amino acids (ncAAs) that are either "caged" with a photolabile protecting group or are inherently photoswitchable. acs.org Upon irradiation with a specific wavelength of light, the protecting group is cleaved, or the amino acid isomerizes, thereby activating or deactivating the protein. acs.org

While this compound is not intrinsically photoactivatable in the optogenetic sense, it serves as a valuable scaffold for the development of such tools. A derivative, "caged" 6-fluoro-D-tryptophan , could be synthesized where a photolabile group is attached to the indole nitrogen or another key position. The fluorine atom's electron-withdrawing nature could potentially influence the photochemistry of the caging group, possibly tuning the wavelength or efficiency of uncaging.

The general workflow for integrating a photoactivatable ncAA involves:

Mutating the codon at the desired protein site to a stop codon (e.g., UAG).

Introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes the photoactivatable ncAA.

Expressing the protein in the presence of the photoactivatable ncAA, leading to its incorporation at the target site.

Activating the protein with light at a precise time and location. nih.gov

The development of a photoactivatable version of 6-fluoro-D-tryptophan would combine the benefits of a fluorinated probe with the power of optical control, enabling researchers to study protein function in living cells and organisms with unprecedented precision. nih.gov

Exploration in Supramolecular Chemistry and Material Science

The self-assembly of peptides into well-defined nanostructures is a burgeoning field in material science, with applications ranging from hydrogels for tissue engineering to conductive nanowires. uri.edu The incorporation of fluorinated amino acids is a powerful strategy to modulate and direct these self-assembly processes. rsc.orgnih.gov The unique properties of fluorine, including its high electronegativity and hydrophobicity, can drive the formation of novel supramolecular structures. mdpi.com

Peptides designed with this compound could leverage several interactions to form new materials:

The Fmoc group: Known to promote self-assembly through π-π stacking.

The D-amino acid: Can alter the chirality and packing of the assembled structures, often leading to enhanced proteolytic stability.

The 6-fluorotryptophan: The fluorinated indole ring can participate in aromatic interactions, hydrogen bonding, and potentially "fluorous" interactions where fluorinated segments segregate, driving the assembly process. nih.govmdpi.com

Researchers have demonstrated that fluorination can promote peptide fibrillation and the formation of stable hydrogels. rsc.orgnih.gov By designing amphiphilic peptides containing 6-fluoro-D-tryptophan, it is conceivable to create novel biomaterials with tunable mechanical properties and enhanced stability for applications in drug delivery and regenerative medicine. nih.govresearchgate.net The tryptophan indole ring itself is known to promote aggregation and can be a key component in self-assembling systems. nih.govresearchgate.net

| Material Type | Driving Force for Assembly | Potential Application |

| Hydrogels | Hydrogen bonding, π-π stacking, hydrophobic/fluorous effects. rsc.orgnih.gov | Cell culture scaffolds, controlled drug release. nih.gov |

| Nanofibers | Aromatic interactions of indole and Fmoc groups, β-sheet formation. nih.gov | Biosensors, electronic materials. |

| Vesicles/Micelles | Amphiphilic design with fluorinated hydrophobic domains. | Drug delivery, nanoreactors. |

Development of High-Throughput Screening Methodologies for this compound Derivatives

The discovery of novel peptides with therapeutic or diagnostic potential often relies on the screening of vast combinatorial libraries. High-throughput screening (HTS) techniques are essential for identifying active sequences from libraries that can contain billions of unique molecules. creative-peptides.com Developing HTS methods for peptides incorporating this compound or its derivatives is a key step toward unlocking their therapeutic potential.

mRNA display and phage display are powerful in vitro selection techniques that link a peptide's sequence (phenotype) to its encoding nucleic acid (genotype). youtube.combiorxiv.org A library of DNA sequences encoding peptides with a strategically placed stop codon could be translated in a system containing an engineered tRNA charged with 6-fluoro-D-tryptophan. The resulting peptide library, featuring the fluorinated ncAA, could then be screened for high-affinity binders against a protein target of interest. biorxiv.org

Another approach involves bead-based screening platforms , where large libraries of peptides are synthesized on beads. nih.gov Using techniques like Fiber-Optic Array Scanning Technology (FAST), these libraries can be screened at rates of millions of compounds per minute. nih.gov A library of peptides containing 6-fluoro-D-tryptophan could be rapidly screened against a fluorescently labeled target protein to identify binding partners.

These HTS methodologies would enable the rapid discovery of bioactive peptides containing this unique fluorinated amino acid, accelerating their development as drug candidates or research tools. drugtargetreview.comnih.gov

Sustainable Synthesis Approaches for Fluorinated Amino Acids

The growing demand for fluorinated amino acids necessitates the development of efficient and environmentally friendly synthetic methods. Traditional chemical synthesis often requires harsh reagents, protecting group manipulations, and chiral resolutions. Sustainable "green" chemistry approaches, particularly those employing biocatalysis, offer compelling alternatives. rsc.org

Chemoenzymatic synthesis combines the best of chemical and enzymatic methods to create efficient and stereoselective routes to complex molecules. nih.gov For fluorinated amino acids, this can involve:

Enzymatic Reductive Amination: Enzymes like alanine (B10760859) dehydrogenase have been shown to convert fluorinated keto-acid precursors (e.g., 3-fluoropyruvate) into the corresponding fluorinated amino acids with high enantiomeric excess. nih.gov

Transaminase-based Synthesis: Engineered transaminases can be used for the asymmetric synthesis of chiral fluorinated amines and amino acids.

Aldolase-catalyzed Reactions: Type II aldolases can catalyze the addition of fluoropyruvate to various aldehydes, providing a route to novel chiral fluorinated compounds that can be further converted to amino acids. acs.org

These biocatalytic methods often proceed in aqueous media under mild conditions, reduce waste, and provide excellent stereocontrol, making them highly attractive for the large-scale, sustainable production of building blocks like 6-fluoro-D-tryptophan. nih.govacs.org

| Enzymatic Approach | Key Reaction | Advantages |

| Dehydrogenase-based | Reductive amination of a fluorinated keto-acid. nih.gov | High stereoselectivity, potential for cofactor recycling. nih.gov |

| Transaminase-based | Asymmetric amination of a fluorinated ketone. | Broad substrate scope, avoids harsh reducing agents. |

| Aldolase-based | Carbon-carbon bond formation using a fluorinated substrate. acs.org | Access to complex and novel fluorinated structures. acs.org |

Challenges and Opportunities in the Broader Field of Non-Canonical Amino Acid Research

The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins opens a vast new chemical space for discovery, but it is not without its challenges.

Challenges: